3-Nitro-4-(trifluoromethyl)phenol

概要

説明

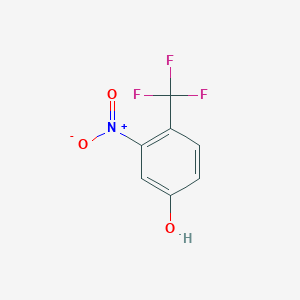

3-Nitro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . It is also known by other names such as 5-Hydroxy-2-nitrobenzotrifluoride and α,α,α-Trifluoro-4-nitro-m-cresol . This compound is characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a phenol ring, making it a unique and versatile chemical in various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethyl)phenol typically involves the nitration of 4-(trifluoromethyl)phenol. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

化学反応の分析

Types of Reactions: 3-Nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide, NaOH).

Major Products Formed:

Reduction: 3-Amino-4-(trifluoromethyl)phenol.

Substitution: Various ethers or esters depending on the substituent introduced.

科学的研究の応用

3-Nitro-4-(trifluoromethyl)phenol has several applications in scientific research:

作用機序

The primary mechanism of action of 3-Nitro-4-(trifluoromethyl)phenol involves its ability to uncouple mitochondrial oxidative phosphorylation. This action disrupts the production of ATP, leading to energy depletion in cells. This mechanism is particularly effective in controlling sea lamprey populations by targeting their metabolic pathways .

類似化合物との比較

4-(Trifluoromethyl)phenol: Similar structure but lacks the nitro group, used in polymer synthesis.

4-Nitrophenol: Contains a nitro group but lacks the trifluoromethyl group, commonly used in enzymatic studies.

3-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position, used in various chemical syntheses.

Uniqueness: 3-Nitro-4-(trifluoromethyl)phenol is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.

生物活性

3-Nitro-4-(trifluoromethyl)phenol, also known as TFM (3-trifluoromethyl-4-nitrophenol), is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H4F3NO3

- Molecular Weight : 221.11 g/mol

- CAS Number : 25889-36-5

TFM primarily functions as a lampricide, used to control invasive sea lamprey populations in aquatic environments. Its mechanism of toxicity has been linked to mitochondrial dysfunction, specifically through the uncoupling of oxidative phosphorylation. This results in a depletion of ATP levels, which is critical for cellular energy metabolism. The compound disrupts the balance between ATP supply and demand, leading to energy deficits in affected organisms such as sea lampreys (Petromyzon marinus) and rainbow trout (Oncorhynchus mykiss) .

Biological Activities

-

Toxicological Effects :

- TFM has been shown to cause significant toxicity in aquatic organisms. It leads to ATP depletion by inhibiting mitochondrial function, which can result in paralysis and death in sensitive species .

- A study indicated that exposure to TFM resulted in a rapid decline in glycogen stores and ATP levels, highlighting its potent neurotoxic effects .

- Pharmacological Applications :

Case Study 1: Toxicity Assessment in Rainbow Trout

In a controlled study, rainbow trout were exposed to TFM at concentrations of 2.1 mg/L for 24 hours. Post-exposure analyses demonstrated significant residues of TFM in muscle tissues, indicating bioaccumulation and potential risks for higher trophic levels in the ecosystem . The study concluded that TFM's mechanism involved mitochondrial uncoupling, leading to impaired ATP synthesis.

Case Study 2: Environmental Impact

A comprehensive review highlighted the environmental persistence of TFM, noting that its biodegradation half-life under aerobic conditions was less than one week. This rapid degradation is critical for minimizing long-term ecological impacts . However, the compound's efficacy as a lampricide raises concerns regarding non-target species and ecosystem health.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of TFM and related compounds. Key findings include:

- Electrophilic Activity : TFM can undergo electrophilic aromatic substitution reactions, which may lead to the formation of various derivatives with altered biological activities .

- Biodegradation Pathways : Research indicates that TFM can be biodegraded by specific microorganisms, which may offer insights into bioremediation strategies for contaminated aquatic environments .

Summary Table of Biological Activities

特性

IUPAC Name |

3-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIKTULPELJXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592387 | |

| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-36-5 | |

| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。